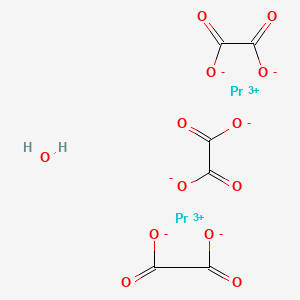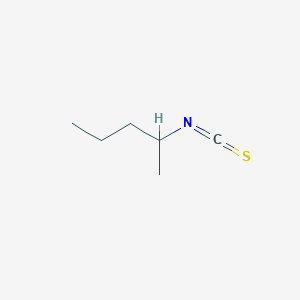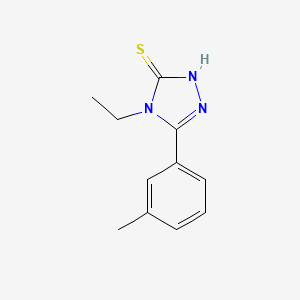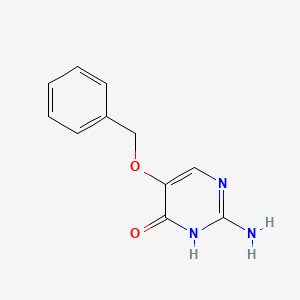
Tris(trifluorométhyl)phosphine
Vue d'ensemble
Description
Tris(trifluoromethyl)phosphine: is a chemical compound with the molecular formula P(CF3)3 . It is a phosphine derivative where three trifluoromethyl groups are attached to a central phosphorus atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Tris(trifluoromethyl)phosphine can be synthesized by reacting phosphorus trichloride (PCl3) with trifluoromethyl chloride (CF3Cl) under controlled conditions.
Reduction Methods: Another approach involves the reduction of tris(trifluoromethyl)phosphine oxide using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of tris(trifluoromethyl)phosphine typically involves large-scale reactions under high-pressure and high-temperature conditions to ensure the efficient formation of the desired product. The process requires careful handling of reactive intermediates and by-products.
Types of Reactions:
Oxidation: Tris(trifluoromethyl)phosphine can undergo oxidation reactions to form tris(trifluoromethyl)phosphine oxide.
Reduction: Reduction reactions can convert tris(trifluoromethyl)phosphine oxide back to tris(trifluoromethyl)phosphine.
Substitution: The compound can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and oxygen (O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) and electrophiles like alkyl halides are used.
Major Products Formed:
Oxidation: Tris(trifluoromethyl)phosphine oxide (P(CF3)3O)
Reduction: Tris(trifluoromethyl)phosphine (P(CF3)3)
Substitution: Various substituted tris(trifluoromethyl)phosphine derivatives
Applications De Recherche Scientifique
Chemistry: Tris(trifluoromethyl)phosphine is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is utilized in biochemical research to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: Tris(trifluoromethyl)phosphine derivatives are explored for their potential use in drug development, particularly as antimicrobial and anticancer agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, including advanced polymers and electronic devices.
Molecular Targets and Pathways:
Enzyme Inhibition: Tris(trifluoromethyl)phosphine can inhibit specific enzymes by binding to their active sites, thereby altering their activity.
Protein Interactions: The compound interacts with proteins, affecting their structure and function.
Mechanism of Action: The exact mechanism by which tris(trifluoromethyl)phosphine exerts its effects depends on the specific biological target
Mécanisme D'action
Target of Action
Tris(trifluoromethyl)phosphine is an organophosphorus compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.
Biochemical Pathways
The biochemical pathways affected by tris(trifluoromethyl)phosphine are dependent on the specific organic reactions it is involved in. As a catalyst, it can influence a wide range of reactions and thus potentially affect multiple pathways . .
Result of Action
The result of tris(trifluoromethyl)phosphine’s action is the successful facilitation of the organic reactions it is involved in . This can lead to the production of desired compounds in these reactions. The molecular and cellular effects of its action would depend on the specific compounds produced in these reactions.
Comparaison Avec Des Composés Similaires
Tris(trifluoromethyl)phosphine oxide (P(CF3)3O)
Tris(4-trifluoromethylphenyl)phosphine (C6F9P)
Tris(pentafluorophenyl)phosphine (C6F5)3P)
Uniqueness: Tris(trifluoromethyl)phosphine stands out due to its high stability and unique reactivity compared to other phosphine derivatives. Its trifluoromethyl groups confer exceptional chemical resistance and electronic properties, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
tris(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDRFIVBLWESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195780 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-04-2 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



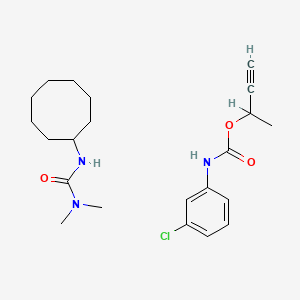
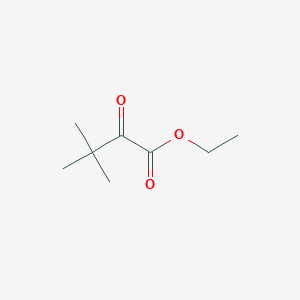
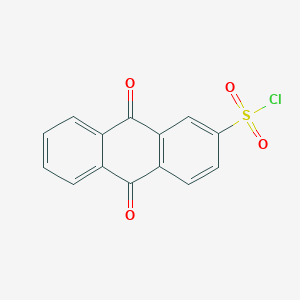


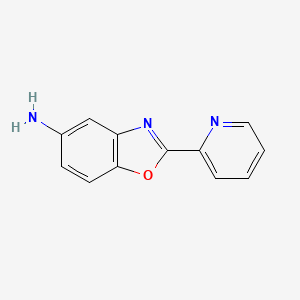

![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
